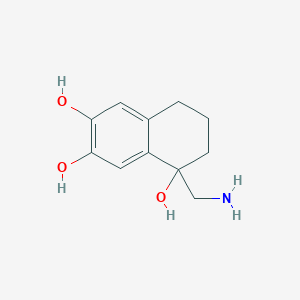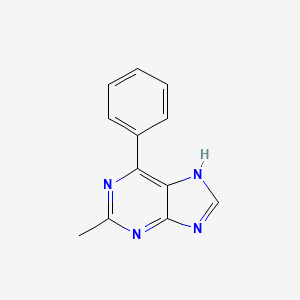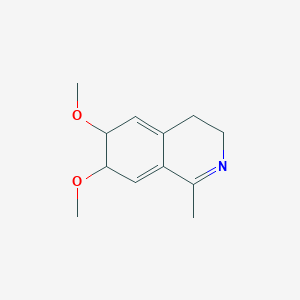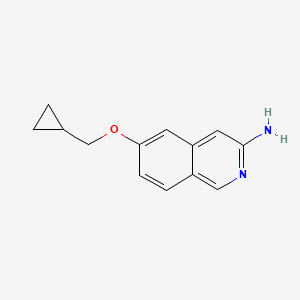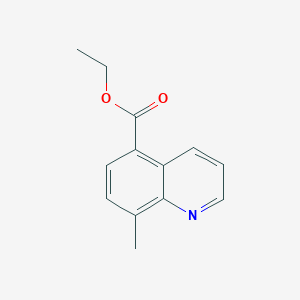
1-Aziridinepropionic acid, cycloheptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptyl 3-(aziridin-1-yl)propanoate is a chemical compound with the molecular formula C12H21NO2 It is characterized by the presence of a cycloheptyl group attached to a 3-(aziridin-1-yl)propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptyl 3-(aziridin-1-yl)propanoate typically involves the reaction of cycloheptanol with 3-(aziridin-1-yl)propanoic acid. The reaction is carried out under anhydrous conditions using a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of cycloheptyl 3-(aziridin-1-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Cycloheptyl 3-(aziridin-1-yl)propanoic acid.
Reduction: Cycloheptyl 3-(aziridin-1-yl)propanol.
Substitution: Various substituted aziridine derivatives.
Applications De Recherche Scientifique
Cycloheptyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cycloheptyl 3-(aziridin-1-yl)propanoate involves its interaction with biological molecules through the aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl 3-(aziridin-1-yl)propanoate
- Cyclooctyl 3-(aziridin-1-yl)propanoate
- Cyclopentyl 3-(aziridin-1-yl)propanoate
Uniqueness
Cycloheptyl 3-(aziridin-1-yl)propanoate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
99900-95-5 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
cycloheptyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C12H21NO2/c14-12(7-8-13-9-10-13)15-11-5-3-1-2-4-6-11/h11H,1-10H2 |
Clé InChI |
YDRWEIADTDQASH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)OC(=O)CCN2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)



![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)

